molecular formula C17H13N5O B14210784 1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-48-1

1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B14210784
CAS No.: 824394-48-1
M. Wt: 303.32 g/mol
InChI Key: SOOYUQZUAYPPTJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core. The subsequent introduction of the imidazole moiety can be achieved through various synthetic routes, including the use of imidazole derivatives and appropriate coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the presence of both benzimidazole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

824394-48-1

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H13N5O/c18-15(23)10-5-6-13-14(9-10)22-17(21-13)12-4-2-1-3-11(12)16-19-7-8-20-16/h1-9H,(H2,18,23)(H,19,20)(H,21,22)

InChI Key

SOOYUQZUAYPPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C(=O)N

Origin of Product

United States

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